molecular formula C27H27F2N3O3 B12643286 Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-

Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-

Katalognummer: B12643286
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: AFJAHDBTQQSSKB-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine, 2’-(2,2-dimethylpropoxy)-4’-fluoro-7’-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)- is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves multiple steps, typically starting with the preparation of the oxazepine and xanthene moieties. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Common reagents used in the synthesis include fluorinated pyridines and dimethylpropoxy groups, which are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its xanthene moiety, which can emit light upon excitation. This property makes it useful for imaging and diagnostic applications .

Medicine

In medicine, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating various diseases .

Industry

Industrially, this compound is explored for its use in developing new materials with unique properties, such as enhanced stability or specific reactivity. It may also be used in the production of dyes and pigments due to its vibrant color .

Wirkmechanismus

The mechanism of action of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and stability .

Eigenschaften

Molekularformel

C27H27F2N3O3

Molekulargewicht

479.5 g/mol

IUPAC-Name

(3S)-2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoropyridin-3-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,9'-xanthene]-5-amine

InChI

InChI=1S/C27H27F2N3O3/c1-26(2,3)14-34-17-12-20-24(21(28)13-17)35-22-7-6-16(18-5-4-9-31-25(18)29)11-19(22)27(20)15-33-10-8-23(30)32-27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H2,30,32)/t27-/m0/s1

InChI-Schlüssel

AFJAHDBTQQSSKB-MHZLTWQESA-N

Isomerische SMILES

CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C([C@@]24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F

Kanonische SMILES

CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C(C24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.